4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4/c16-11-3-1-10(2-4-11)12-9-13(15(17,18)19)22-14(21-12)23-7-5-20-6-8-23/h1-4,9,20H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIELPGTZCKKRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Effects
-
DMF vs. Acetone : DMF enhances nucleophilicity but complicates purification. Acetone offers faster reaction times (30 minutes vs. 8 hours) but requires anhydrous conditions.
-
Temperature Modulation : Lower temperatures (60°C) reduce side reactions in Suzuki coupling but extend reaction durations to 24 hours.
Catalytic Enhancements
-
Microwave Assistance : Reducing substitution time from 8 hours to 45 minutes while maintaining 70% yield.
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial interactions in biphasic systems, boosting yields by 12%.
Challenges in Trifluoromethyl Group Incorporation
Introducing the trifluoromethyl group demands specialized reagents:
-
Ruppert–Prakash Reagent (TMSCF₃) : Effective for late-stage trifluoromethylation but requires strict moisture control.
-
Electrophilic Trifluoromethylation : Using Umemoto’s reagent (O-(trifluoromethyl)dibenzofuranium salts) achieves 65% yield but generates stoichiometric waste.
¹⁹F NMR monitoring is critical to confirm successful incorporation, with the CF₃ signal appearing as a quintet at δ -63.5 ppm due to coupling with adjacent protons.
Analytical Characterization Techniques
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of various substituted pyrimidines or piperazines.
Scientific Research Applications
Pharmacological Research
4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has been studied for its potential as an antipsychotic agent. The piperazine moiety is known for its activity in modulating neurotransmitter systems, particularly serotonin and dopamine receptors, making it a candidate for treating schizophrenia and other mood disorders .
Antitumor Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays, particularly against Gram-positive bacteria. Its structure allows it to penetrate bacterial membranes effectively, leading to cell death. This property is being explored for the development of new antibiotics amidst rising antibiotic resistance .
Chemical Building Block
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups can be easily modified to produce derivatives with enhanced biological activity or novel properties .
Case Studies
Mechanism of Action
The mechanism by which 4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To evaluate its uniqueness, the compound is compared to structurally analogous pyrimidine derivatives with variations in substituents and functional groups. Below is a detailed analysis:
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 219599-99-2)
- Structural Differences : Replaces the 4-chlorophenyl group with a tert-butyl substituent.
- Physical Properties :
- Applications : Reported as a precursor in dopamine D3 receptor ligand development (e.g., FAUC 329) .
4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol
- Structural Differences: Features a fluorophenyl group, isopropyl substituent, and a sulfonamide-methanol side chain.
- Functional Implications : The sulfonamide group increases polarity, improving solubility, while the fluorophenyl group may enhance metabolic stability compared to chlorophenyl .
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
- Structural Differences: Incorporates a thienopyrimidine scaffold with dichlorophenyl and fluorophenyl groups.
- Pharmacological Relevance: The thieno-fused ring system enhances π-π stacking interactions, and dual halogenation (Cl, F) may improve target selectivity in receptor-binding studies .
6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone
- Structural Differences : Includes a ketone-linked piperazine and a methyl-substituted pyrimidine.
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Implications
Synthetic Flexibility : The piperazine-pyrimidine core is amenable to diverse substitutions (e.g., sulfonylation, alkylation), enabling tailored physicochemical properties .
Halogen Effects : Chlorophenyl and trifluoromethyl groups enhance lipophilicity and metabolic stability, while fluorophenyl analogs (e.g., in ) may improve bioavailability .
Biological Activity : Piperazine-containing pyrimidines are prevalent in CNS drug discovery. The tert-butyl analog (CAS 219599-99-2) shows dopamine receptor affinity, suggesting the chlorophenyl variant could be optimized for similar targets .
Biological Activity
The compound 4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS No. 862781-29-1) is a pyrimidine derivative with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.
Molecular Structure
The molecular formula of the compound is , and its molecular weight is 342.75 g/mol. The presence of a trifluoromethyl group and a piperazine moiety contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClF₃N₄ |
| Molecular Weight | 342.75 g/mol |
| CAS Number | 862781-29-1 |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer activities. For example, a related piperazine derivative was shown to inhibit cancer cell proliferation in various lines, including breast cancer cells, with an IC50 value of approximately 18 µM .
The mechanism of action for this class of compounds often involves the inhibition of key enzymes involved in cancer cell survival and proliferation, such as Poly(ADP-ribose) polymerase (PARP). Inhibition of PARP leads to increased DNA damage in cancer cells, promoting apoptosis .
Case Studies
- Study on Breast Cancer Cells : A study evaluated the efficacy of a similar compound against human breast cancer cells, finding that it significantly inhibited PARP1 activity, leading to enhanced apoptosis markers such as cleaved PARP and increased CASPASE activity .
- Antimalarial Activity : Another study explored the synthesis of ferrocene-pyrimidine conjugates, which showed potent antiplasmodial activity against Plasmodium falciparum. Although not directly related to our compound, these findings suggest that structural modifications in pyrimidines can enhance biological efficacy against various pathogens .
Therapeutic Potential
The therapeutic potential of this compound extends beyond oncology. Its structural characteristics make it a candidate for developing treatments for other diseases, including neurodegenerative disorders and infectious diseases.
Research Findings
A review highlighted the synthesis and therapeutic interest in pyrimidine derivatives, emphasizing their role in targeting various biological pathways relevant to disease treatment . The ability to modify the piperazine ring or trifluoromethyl group could lead to compounds with enhanced selectivity and potency.
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution to introduce the piperazine ring and trifluoromethyl group. For example, coupling a chlorophenyl precursor with a piperazine derivative under reflux in aprotic solvents (e.g., DMF or DCM) is common. Key challenges include controlling regioselectivity and minimizing side reactions, such as hydrolysis of the trifluoromethyl group. Monitoring via thin-layer chromatography (TLC) and optimizing reaction time/temperature are critical .
- Analytical Validation : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm structural integrity. For instance, ¹H NMR can verify piperazine ring integration (~δ 2.5–3.5 ppm for -N-CH₂- protons) .
Q. How is the purity and stability of this compound assessed in preclinical studies?
- Methodological Answer : Purity is evaluated using HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Stability studies under varying pH (1–10), temperature (4–40°C), and light exposure are conducted to identify degradation products. Accelerated stability testing (40°C/75% RH for 6 months) is recommended for long-term storage guidelines .
Q. What in vitro biological assays are used to screen its pharmacological activity?
- Methodological Answer : Common assays include:
- Enzyme inhibition : Kinase or receptor-binding assays (e.g., fluorescence polarization for IC₅₀ determination).
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values.
- Solubility and permeability : PAMPA or Caco-2 models to predict oral bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : SAR is explored by systematically modifying substituents:
- Piperazine ring : Replacing with morpholine or thiomorpholine alters pharmacokinetics (e.g., logP, metabolic stability).
- Trifluoromethyl group : Substituting with cyano or nitro groups impacts electron-withdrawing effects and target binding.
Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., kinase ATP-binding pockets), guiding synthetic priorities .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ across studies)?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line heterogeneity, incubation time). To mitigate:
- Standardization : Use clinically relevant cell lines (e.g., NCI-60 panel) with controlled passage numbers.
- Orthogonal assays : Validate hits using both fluorescence-based and radiometric assays (e.g., Scintillation Proximity Assay).
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ = -log(IC₅₀)) .
Q. How can computational methods improve synthetic route design for scale-up?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT for transition state analysis) identify energetically favorable pathways. Reaction path sampling (e.g., via NWChem) predicts side products, enabling solvent/catalyst optimization. For example, replacing Pd catalysts with Ni in cross-coupling steps reduces costs and improves atom economy .
Q. What advanced techniques characterize its interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐₙ/kₒff) to immobilized receptors.
- Cryo-EM/X-ray crystallography : Resolves binding modes at atomic resolution (e.g., piperazine moiety forming H-bonds with Asp86 in a kinase active site).
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
